molecular formula C8H12N2O4S B7582241 N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide

N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide

カタログ番号 B7582241
分子量: 232.26 g/mol
InChIキー: WGKXNIMVHVVHQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3) and has been investigated for its use in the treatment of various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In

作用機序

CP-690,550 inhibits N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, which is a tyrosine kinase that is involved in the signaling pathways of various cytokines, such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, CP-690,550 reduces the activation of these cytokines, which are involved in the pathogenesis of autoimmune disorders. This leads to a reduction in inflammation and an improvement in symptoms.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve symptoms in various animal models of autoimmune disorders. It has also been tested in clinical trials for its use in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these trials, CP-690,550 has been shown to be effective in reducing inflammation and improving symptoms. However, it has also been associated with some adverse effects, such as an increased risk of infections and malignancies.

実験室実験の利点と制限

CP-690,550 is a potent inhibitor of N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide and has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and improving symptoms in various animal models of autoimmune disorders. However, it has also been associated with some adverse effects, such as an increased risk of infections and malignancies. In addition, the synthesis of CP-690,550 is complex and requires various chromatographic techniques to obtain the pure compound. This can make it difficult to obtain large quantities of the compound for preclinical and clinical studies.

将来の方向性

There are several future directions for the research on CP-690,550. One potential direction is the development of more selective N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide inhibitors that have fewer adverse effects. Another direction is the investigation of the potential use of CP-690,550 in the treatment of other autoimmune disorders, such as multiple sclerosis, lupus, and graft-versus-host disease. Additionally, the development of novel drug delivery systems for CP-690,550 could improve its efficacy and reduce its adverse effects. Finally, the investigation of the mechanism of action of CP-690,550 could lead to the discovery of new targets for the treatment of autoimmune disorders.

合成法

The synthesis of CP-690,550 involves the reaction of cyclopropanesulfonamide with 2,6-dioxopiperidine in the presence of a base. The resulting product is then purified through various chromatographic techniques to obtain the pure compound. The synthesis method has been optimized to improve the yield and purity of the compound.

科学的研究の応用

CP-690,550 has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide, which plays a crucial role in the signaling pathways of various cytokines involved in autoimmune disorders. CP-690,550 has been investigated for its use in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been tested in preclinical studies for its potential use in the treatment of multiple sclerosis, lupus, and graft-versus-host disease.

特性

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c11-7-4-3-6(8(12)9-7)10-15(13,14)5-1-2-5/h5-6,10H,1-4H2,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKXNIMVHVVHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。